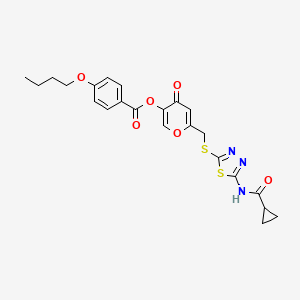

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

Beschreibung

This compound is a structurally complex molecule combining a 4H-pyran core with a 1,3,4-thiadiazole moiety and a 4-butoxybenzoate ester. The pyran ring (4-oxo-4H-pyran-3-yl) is esterified with a 4-butoxybenzoate group, while the thiadiazole subunit is functionalized with a cyclopropanecarboxamido group via a thioether (-S-CH2-) linkage.

Synthetic routes for analogous compounds (e.g., thiadiazole derivatives in and pyran-based molecules in ) suggest that this compound could be synthesized via multi-step condensation and cyclization reactions. For instance, thiosemicarbazone intermediates (as in ) might serve as precursors for the thiadiazole ring, while pyran derivatives could be assembled using malononitrile or cyanoacetate reagents under reflux conditions .

Eigenschaften

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6S2/c1-2-3-10-30-16-8-6-15(7-9-16)21(29)32-19-12-31-17(11-18(19)27)13-33-23-26-25-22(34-23)24-20(28)14-4-5-14/h6-9,11-12,14H,2-5,10,13H2,1H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCRLNRQUSVKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To prepare 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate, a multi-step synthesis process is generally required. This involves:

Synthesis of the 1,3,4-thiadiazole core.

Introduction of the cyclopropanecarboxamido group.

Thiol-ene reaction to attach the thiadiazole core to a thiol precursor.

Esterification of the resulting compound with 4-butoxybenzoic acid.

Industrial Production Methods

For industrial-scale production, process optimization is critical. This often includes:

Selection of cost-effective starting materials.

Optimization of reaction conditions to improve yields.

Utilization of scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidation, potentially altering its functional groups.

Reduction: : Reduction reactions may target specific groups within the molecule, such as the pyranone moiety.

Substitution: : The compound is likely to undergo nucleophilic substitution reactions, especially at the amido and thio groups.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Various nucleophiles including halides, alkoxides, or amines.

Major Products

The major products formed from these reactions are contingent on the reaction conditions and the specific reagents used, leading to derivatives with modifications at the cyclopropanecarboxamido, thiadiazole, or pyran moieties.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Derivatives: : The compound serves as a precursor for synthesizing analogs with potential pharmacological properties.

Catalysis: : Utilized in catalytic systems due to its complex structure.

Biology

Biological Activity: : May exhibit antibacterial, antifungal, or antiviral properties.

Molecular Probes: : Used in biochemical assays to study enzyme activity or receptor binding.

Medicine

Drug Development: : Potential lead compound for designing new therapeutics targeting specific enzymes or pathways.

Diagnostic Agents: : Modified versions of the compound may serve as imaging agents in medical diagnostics.

Industry

Material Science: : Possible applications in the development of novel materials with specific mechanical or chemical properties.

Agriculture: : May be used in the formulation of agrochemicals for pest control.

Wirkmechanismus

The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate exerts its effects involves:

Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or modulating their activity.

Pathways: : Interference with biochemical pathways, potentially leading to cell death or inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of three distinct pharmacophores:

1,3,4-Thiadiazole: Known for antimicrobial properties. Compared to 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (), which replaces sulfur with oxygen in the oxadiazole ring, the thiadiazole here may exhibit enhanced lipophilicity and metabolic stability due to the sulfur atom and cyclopropane carboxamide substituent .

4H-Pyran Core: Similar to 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (), the pyran ring here lacks amino and cyano groups but incorporates a 4-butoxybenzoate ester. This modification likely improves membrane permeability compared to polar cyano or amino substituents .

Comparative Data Table

Research Findings and Limitations

- Synthetic Challenges : The compound’s thioether linkage (-S-CH2-) may pose stability issues during synthesis compared to oxadiazole derivatives (), requiring inert conditions to prevent oxidation .

- Biological Potential: While the 1,3,4-thiadiazole moiety is associated with antimicrobial activity (e.g., against E. coli or S. aureus), the lack of direct biological data for this compound necessitates extrapolation from structural analogues .

- Solubility vs.

Biologische Aktivität

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions which include the formation of the thiadiazole nucleus followed by coupling with the pyran and benzoate groups. The synthetic pathway often utilizes cyclization reactions and various coupling agents to achieve the desired product purity and yield.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate have shown efficacy against a range of bacterial strains. A study demonstrated that certain thiadiazole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the activation of caspases and modulation of cell cycle progression .

Enzyme Inhibition

One of the notable activities of this compound is its potential as an acetylcholinesterase inhibitor. A study highlighted that certain thiadiazole-based compounds exhibited IC50 values lower than that of donepezil, a standard treatment for Alzheimer’s disease, indicating promising neuroprotective effects . This suggests that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate may be beneficial in treating neurodegenerative disorders.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to our target compound displayed significant antibacterial activity, with some achieving MIC values as low as 8 µg/mL .

Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, derivatives were tested for their ability to inhibit acetylcholinesterase activity in vitro. The most potent derivative demonstrated an IC50 value of 0.5 µM compared to donepezil's IC50 of 0.6 µM . This suggests that modifications to the thiadiazole ring could enhance bioactivity.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.